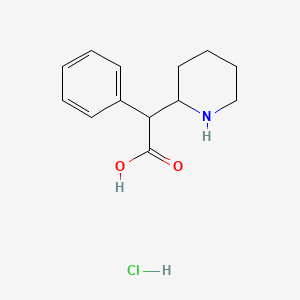
Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone is a complex organic compound with the molecular formula C35H39F3N2O2SSi. It is characterized by the presence of trifluoroacetyl, triphenylsilane, and 2,4,6-triisopropylbenzenesulfonylhydrazone groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone typically involves multiple steps:
-
Formation of Trifluoroacetyltriphenylsilane: : This step involves the reaction of triphenylsilane with trifluoroacetic anhydride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products.
-
Preparation of 2,4,6-Triisopropylbenzenesulfonylhydrazone: : This intermediate is synthesized by reacting 2,4,6-triisopropylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
-
Coupling Reaction: : The final step involves coupling the two intermediates. This is achieved by reacting trifluoroacetyltriphenylsilane with 2,4,6-triisopropylbenzenesulfonylhydrazone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the sulfonylhydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, in solvents like dichloromethane or acetonitrile.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone has diverse applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds and the synthesis of heterocyclic compounds.
-
Biology: : The compound can be employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
-
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism by which trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to oxidation-reduction reactions, signal transduction, and cellular metabolism.
相似化合物的比较
Similar Compounds
Trifluoroacetyltriphenylsilane: Shares the trifluoroacetyl and triphenylsilane groups but lacks the sulfonylhydrazone moiety.
2,4,6-Triisopropylbenzenesulfonylhydrazone: Contains the sulfonylhydrazone group but lacks the trifluoroacetyl and triphenylsilane groups.
Uniqueness
Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
145574-05-6 |
|---|---|
分子式 |
C35H39F3N2O2SSi |
分子量 |
636.8 g/mol |
IUPAC 名称 |
2,4,6-tri(propan-2-yl)-N-[(2,2,2-trifluoro-1-triphenylsilylethylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C35H39F3N2O2SSi/c1-24(2)27-22-31(25(3)4)33(32(23-27)26(5)6)43(41,42)40-39-34(35(36,37)38)44(28-16-10-7-11-17-28,29-18-12-8-13-19-29)30-20-14-9-15-21-30/h7-26,40H,1-6H3 |
InChI 键 |
GVOIPDXOCSEXRH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN=C(C(F)(F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN=C(C(F)(F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
同义词 |
TRIFLUOROACETYLTRIPHENYLSILANE 2,4,6-TRIISOPROPYLBENZENESULFONYLHYDRAZONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)









